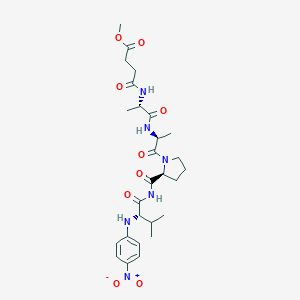

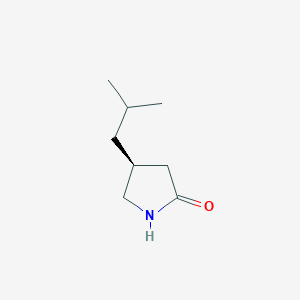

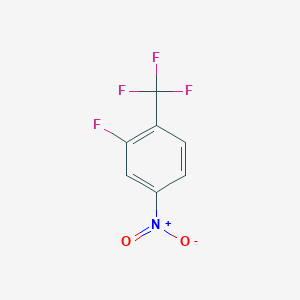

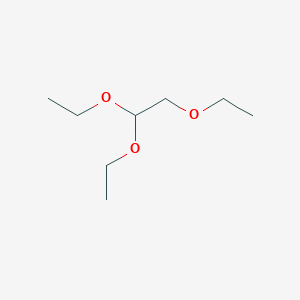

![molecular formula C12H18N2O B058300 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide CAS No. 124499-22-5](/img/structure/B58300.png)

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, highlighting the importance of understanding the specific pathways and conditions required to obtain the desired product. For example, compounds like N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide have been used as precursors for synthesizing various pyridazine and pyrimidine derivatives, indicating a versatile approach to building complex structures from simpler ones (Aly & Nassar, 2004).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the spatial arrangement of atoms within a compound and its implications for reactivity and interaction with other molecules. For instance, the crystal structure analysis of compounds such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals specific intermolecular hydrogen bonds, providing insights into the compound's stability and reactivity patterns (Marinova et al., 2022).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of a compound includes examining its reactivity with other chemicals, its stability under various conditions, and the potential for forming new compounds. The addition of 4-(N,N-dimethylamino)phenyl cation to norbornene, for example, illustrates the compound's reactive nature and potential for creating diverse molecular structures (Mella, Fagnoni, & Albini, 2004).

Physical Properties Analysis

The physical properties of a compound, such as its melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and potential application. Studies on similar compounds have provided detailed insights into how structural variations can influence these properties. For example, the analysis of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline helps elucidate the relationship between molecular structure and physical properties (Ajibade & Andrew, 2021).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental to understanding a compound's behavior in different environments. The determination of pKa values of newly synthesized derivatives provides valuable information on the compound's acidic or basic nature and its potential interactions with other substances (Duran & Canbaz, 2013).

Scientific Research Applications

Biological and Chemical Analysis

Research on acetamide derivatives, including N,N-dimethylacetamide, highlights their importance in biological systems and environmental toxicology. Kennedy (2001) provides a comprehensive review of the biological effects of acetamide and its derivatives, emphasizing their commercial significance and the biological consequences of exposure. This research is pivotal for understanding the biological interactions and potential applications of related compounds in scientific studies (Kennedy, 2001).

Environmental Implications and Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs), producing by-products like acetamide, is crucial for environmental science. Qutob et al. (2022) discuss how AOPs treat pharmaceutical contaminants, providing insights into the environmental impact and the necessary considerations for the degradation pathways of similar compounds (Qutob et al., 2022).

Psychotropic Activity and Drug Development

The development of drugs with psychotropic activity among derivatives of phosphorylated carboxylic acids, including structures analogous to the query compound, showcases the chemical's potential in neuromedical applications. Semina et al. (2016) describe the exploration of these compounds for their neuroprotective, antidepressant, and memory improvement properties, illustrating the compound's relevance in psychopharmacology research (Semina et al., 2016).

Carcinogenicity Studies

Studies on the carcinogenicity of chemical compounds, including the synthesis and evaluation of thiophene analogs, provide a foundation for understanding the safety and environmental impact of chemical usage in research. Ashby et al. (1978) evaluated thiophene analogs of known carcinogens, contributing to the methodology of assessing potential carcinogenic risks in new chemical entities (Ashby et al., 1978).

properties

IUPAC Name |

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14(2)12(15)9-11-5-3-10(4-6-11)7-8-13/h3-6H,7-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIUNNNQUPYJKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567314 | |

| Record name | 2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide | |

CAS RN |

124499-22-5 | |

| Record name | 4-(2-Aminoethyl)-N,N-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124499-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Aminoethyl)phenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124499-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.